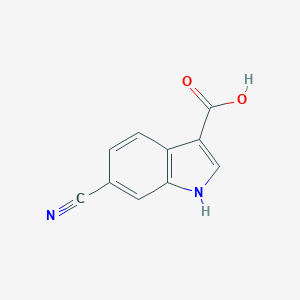

6-cyano-1H-indole-3-carboxylic Acid

Übersicht

Beschreibung

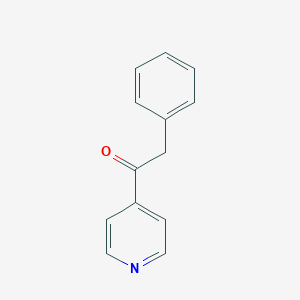

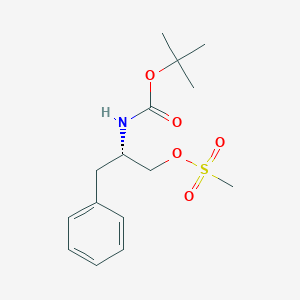

6-Cyano-1H-indole-3-carboxylic Acid is a chemical compound with the molecular formula C10H6N2O2 . It has a molecular weight of 186.17 . It is also known to be an intermediate of Alectinib (C183360), a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor capable of blocking the resistant gatekeeper mutant, which results in reduced cell growth .

Synthesis Analysis

The synthesis of indole derivatives, including 6-cyano-1H-indole-3-carboxylic Acid, has been a subject of research. A series of novel indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . The synthesis of these derivatives involves various reactions, including C–C and C–N coupling reactions and reductions .

Molecular Structure Analysis

The molecular structure of 6-cyano-1H-indole-3-carboxylic Acid has been studied using various techniques such as gas chromatography with high-resolution mass spectrometry (GC-HRMS), ultra-high-performance liquid chromatography in combination with high-resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR), and Fourier transform infrared spectroscopy .

Physical And Chemical Properties Analysis

6-Cyano-1H-indole-3-carboxylic Acid is a solid substance . It has a molecular weight of 186.17 g/mol . The compound has a topological polar surface area of 76.9 Ų and a complexity of 294 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

Research on 6-cyano-1H-indole-3-carboxylic acid and its derivatives primarily focuses on synthesis methods and the development of functional derivatives. For instance, Sharma et al. (2020) have developed a concise and regioselective synthesis strategy for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, highlighting its role as a scaffold in anti-inflammatory compounds like Herdmanine D (P. Sharma et al., 2020). Similarly, Ilić et al. (2005) introduced 5- and 6-(2-aminoethyl)-derivatives of indole-3-acetic acid for novel research tool design, indicating the versatility of these compounds in biochemical research (N. Ilić et al., 2005).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of indole carboxylic acid derivatives, including those similar to 6-cyano-1H-indole-3-carboxylic acid, have been conducted to understand their properties. Mao (2011) examined the structure of 3-carboxymethyl-1H-indole-4-carboxylic acid, emphasizing the significance of hydrogen bonding in these molecules (Shulin Mao, 2011). Additionally, Queiroz et al. (2007) synthesized new methyl 3-arylindole-2-carboxylates and studied their fluorescence, offering insights into their potential as fluorescent probes (M. Queiroz et al., 2007).

Pharmaceutical and Biological Applications

The derivatives of 6-cyano-1H-indole-3-carboxylic acid show promise in pharmaceutical and biological applications. For example, Baron et al. (2005) discussed the synthesis of 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid, a potent selective glycine-site NMDA receptor antagonist, indicating its potential in neurological research (B. M. Baron et al., 2005). Additionally, Raju et al. (2015) synthesized a series of 1-propyl-1H-indole-2-carboxylic acid derivatives, which exhibited significant antibacterial and moderate antifungal activities, showcasing the potential of these compounds in antimicrobial research (G. Raju et al., 2015).

Safety And Hazards

6-Cyano-1H-indole-3-carboxylic Acid is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Relevant Papers

The relevant papers retrieved include studies on the design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives , the synthesis and reactions of 1H-indole-3-carboxylic acid , and the bioconversion of biologically active indole derivatives . These papers provide valuable insights into the chemistry and potential applications of 6-cyano-1H-indole-3-carboxylic Acid and related compounds.

Eigenschaften

IUPAC Name |

6-cyano-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-4-6-1-2-7-8(10(13)14)5-12-9(7)3-6/h1-3,5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYXDZPCHOTIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442697 | |

| Record name | 6-cyano-1H-indole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyano-1H-indole-3-carboxylic Acid | |

CAS RN |

174500-88-0 | |

| Record name | 6-cyano-1H-indole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)

![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B176227.png)

![Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate](/img/structure/B176238.png)